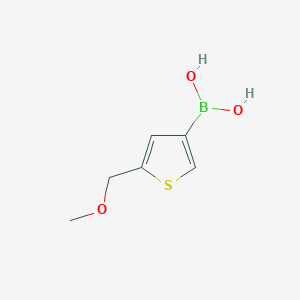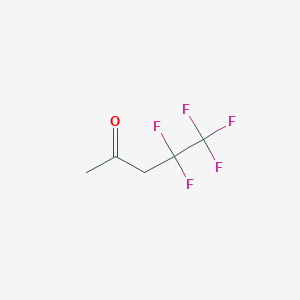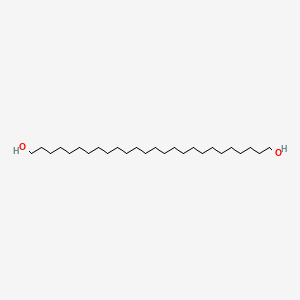
Ethyl (E)-3-(3-formyl-4-hydroxy-phenyl)prop-2-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl (E)-3-(3-formyl-4-hydroxy-phenyl)prop-2-enoate is an organic compound characterized by its unique structure, which includes a formyl group, a hydroxy group, and an ethyl ester
准备方法
Synthetic Routes and Reaction Conditions
-
Aldol Condensation: : One common method to synthesize Ethyl (E)-3-(3-formyl-4-hydroxy-phenyl)prop-2-enoate involves an aldol condensation reaction. This reaction typically starts with the condensation of 4-hydroxybenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium hydroxide. The reaction is carried out in an ethanol solvent at room temperature, leading to the formation of the desired product after purification.
-
Knoevenagel Condensation: : Another synthetic route involves the Knoevenagel condensation of 4-hydroxybenzaldehyde with ethyl cyanoacetate. This reaction is catalyzed by piperidine and is conducted in ethanol at reflux temperature. The product is then isolated and purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of automated systems also reduces the risk of human error and increases efficiency.
化学反应分析
Types of Reactions
-
Oxidation: : Ethyl (E)-3-(3-formyl-4-hydroxy-phenyl)prop-2-enoate can undergo oxidation reactions, where the formyl group is oxidized to a carboxylic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.
-
Reduction: : The compound can also be reduced, converting the formyl group to a primary alcohol. Sodium borohydride and lithium aluminum hydride are typical reducing agents used for this purpose.
-
Substitution: : The hydroxy group in the compound can participate in nucleophilic substitution reactions. For example, it can be esterified with acyl chlorides to form esters or react with alkyl halides to form ethers.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Acyl chlorides in the presence of a base such as pyridine at room temperature.
Major Products
Oxidation: Ethyl (E)-3-(3-carboxy-4-hydroxy-phenyl)prop-2-enoate.
Reduction: Ethyl (E)-3-(3-hydroxymethyl-4-hydroxy-phenyl)prop-2-enoate.
Substitution: Various esters and ethers depending on the substituents used.
科学研究应用
Chemistry
In organic synthesis, Ethyl (E)-3-(3-formyl-4-hydroxy-phenyl)prop-2-enoate serves as a versatile intermediate. It can be used to synthesize a variety of heterocyclic compounds, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme inhibition. Its structure allows it to interact with specific enzymes, making it a useful tool for probing enzyme mechanisms and developing enzyme inhibitors.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It has shown promise in preliminary studies as an anti-inflammatory and antioxidant agent, which could lead to the development of new drugs for treating various diseases.
Industry
In the material science industry, this compound can be used as a building block for the synthesis of polymers and other advanced materials. Its unique functional groups allow for the creation of materials with specific properties, such as enhanced durability or conductivity.
作用机制
The mechanism by which Ethyl (E)-3-(3-formyl-4-hydroxy-phenyl)prop-2-enoate exerts its effects is primarily through its interaction with biological molecules. The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The hydroxy group can participate in hydrogen bonding, affecting the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
相似化合物的比较
Similar Compounds
Ethyl (E)-3-(4-hydroxy-phenyl)prop-2-enoate: Lacks the formyl group, making it less reactive in certain chemical reactions.
Ethyl (E)-3-(3-formyl-phenyl)prop-2-enoate: Lacks the hydroxy group, reducing its ability to form hydrogen bonds and affecting its biological activity.
Ethyl (E)-3-(3-formyl-4-methoxy-phenyl)prop-2-enoate: Contains a methoxy group instead of a hydroxy group, which can alter its reactivity and biological properties.
Uniqueness
Ethyl (E)-3-(3-formyl-4-hydroxy-phenyl)prop-2-enoate is unique due to the presence of both formyl and hydroxy groups. This combination of functional groups enhances its reactivity and allows for a broader range of chemical transformations. Additionally, the compound’s structure provides a balance between hydrophilicity and lipophilicity, making it suitable for various applications in both aqueous and organic environments.
属性
分子式 |
C12H12O4 |
|---|---|
分子量 |
220.22 g/mol |
IUPAC 名称 |
ethyl (E)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C12H12O4/c1-2-16-12(15)6-4-9-3-5-11(14)10(7-9)8-13/h3-8,14H,2H2,1H3/b6-4+ |
InChI 键 |
PXQTXTMGVPKEQV-GQCTYLIASA-N |
手性 SMILES |
CCOC(=O)/C=C/C1=CC(=C(C=C1)O)C=O |
规范 SMILES |
CCOC(=O)C=CC1=CC(=C(C=C1)O)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![Aspidospermidine-3-carboxylic acid, 6,7-didehydro-15-[(2R,6R,8S)-4-ethyl-1,3,6,7,8,9-hexahydro-8-(methoxycarbonyl)-2,6-methano-2H-azecino[4,3-b]indol-8-yl]-3,4-dihydroxy-16-methoxy-1-methyl-, methyl ester, (2beta,3beta,4beta,5alpha,12R,19alpha)-](/img/structure/B12098172.png)

![Ethyl 6-bromo-7-fluoroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B12098181.png)




